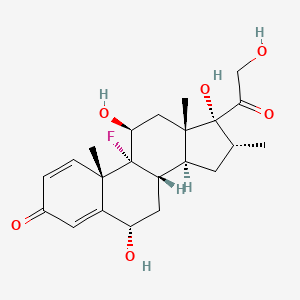

6alpha-Hydroxydexamethasone

Beschreibung

Overview of Dexamethasone (B1670325) Metabolism and Metabolite Derivation

Dexamethasone undergoes extensive metabolism, primarily in the liver, to various metabolites. mdpi.comresearchgate.net The principal metabolic pathways include hydroxylation and side-chain cleavage. irispublishers.comnih.gov The formation of hydroxylated metabolites, specifically at the 6-position of the steroid nucleus, is a significant route of biotransformation for dexamethasone. researchgate.netnih.gov

The enzyme primarily responsible for the 6-hydroxylation of dexamethasone is Cytochrome P450 3A4 (CYP3A4). mdpi.comirispublishers.comnih.govnih.gov In vitro studies using human liver microsomes have demonstrated that CYP3A4 catalyzes the formation of both 6alpha- and 6beta-hydroxylated derivatives of dexamethasone. irispublishers.comnih.govnih.gov The rate of formation of these metabolites has been shown to correlate with the levels of CYP3A4 expression. irispublishers.comnih.gov Inhibition of CYP3A4 with selective inhibitors like ketoconazole (B1673606) leads to a near-complete cessation of 6-hydroxylation, further confirming the central role of this enzyme. irispublishers.comnih.gov

In addition to 6-hydroxylation, dexamethasone can also undergo side-chain cleavage to form metabolites such as 9alpha-fluoro-androsta-1,4-diene-11beta-hydroxy-16alpha-methyl-3,17-dione (9alpha-F-A). nih.govnih.gov This metabolite can subsequently be a substrate for further 6-hydroxylation. nih.gov While 6-hydroxylation is the predominant pathway in the liver, side-chain cleavage is more prominent in other tissues like the kidney. researchgate.netnih.gov

| Parent Compound | Primary Metabolic Pathway | Key Enzyme | Resulting Metabolites |

|---|---|---|---|

| Dexamethasone | 6-Hydroxylation | Cytochrome P450 3A4 (CYP3A4) | 6alpha-Hydroxydexamethasone, 6beta-Hydroxydexamethasone (B193514) |

| Dexamethasone | Side-Chain Cleavage | CYP17 (thought to mediate) | 9alpha-fluoro-androsta-1,4-diene-11beta-hydroxy-16alpha-methyl-3,17-dione (9alpha-F-A) |

Isomeric Relationship with 6beta-Hydroxydexamethasone in Metabolic Studies

6alpha-Hydroxydexamethasone and 6beta-Hydroxydexamethasone are stereoisomers, differing in the spatial orientation of the hydroxyl group at the 6-position of the steroid structure. vulcanchem.comsimsonpharma.com Both isomers are products of the same metabolic reaction catalyzed by CYP3A4, but they are formed in different proportions. irispublishers.comnih.gov

In metabolic studies, 6beta-Hydroxydexamethasone is consistently identified as the major hydroxylated metabolite, while 6alpha-Hydroxydexamethasone is the minor metabolite. irispublishers.comnih.gov The ratio of formation for 6alpha-Hydroxydexamethasone to 6beta-Hydroxydexamethasone has been reported to be approximately 1:3. irispublishers.com Molecular modeling studies have been used to rationalize the preferential formation of the 6beta isomer by the CYP3A4 active site. researchgate.netnih.gov

The simultaneous quantification of dexamethasone and its 6-hydroxylated metabolites, particularly the ratio of 6beta-hydroxydexamethasone to the parent drug in urine, is utilized in biochemical and clinical research as a noninvasive biomarker to assess the in vivo activity of the CYP3A4 enzyme. nih.govnih.govresearchgate.net This is significant because CYP3A4 is responsible for the metabolism of a large number of therapeutic drugs, and its activity can vary considerably among individuals. mdpi.com

| Characteristic | 6alpha-Hydroxydexamethasone | 6beta-Hydroxydexamethasone |

|---|---|---|

| Isomeric Form | Alpha isomer | Beta isomer |

| Metabolic Abundance | Minor metabolite | Major metabolite |

| Formation Ratio (alpha:beta) | Approximately 1:3 irispublishers.com | |

| Enzyme Responsible for Formation | Cytochrome P450 3A4 (CYP3A4) irispublishers.comnih.govnih.gov | |

| Mean Km (Michaelis-Menten constant) | 25.6 +/- 1.6 µM nih.gov | 23.2 +/- 3.8 µM nih.gov |

| Mean Vmax (maximum reaction velocity) | 4.6 +/- 3.1 pmol x min(-1) mg protein (-1) nih.gov | 14.3 +/- 9.9 pmol x min(-1) mg protein (-1) nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBSTEHLLHXILB-GQKYHHCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901131354 | |

| Record name | (6α,11β,16α)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111897-35-9 | |

| Record name | (6α,11β,16α)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111897-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6alpha-Hydroxydexamethasone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111897359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6α,11β,16α)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.ALPHA.-HYDROXYDEXAMETHASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S6G45GU49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Biotransformation and Metabolic Pathways of Dexamethasone Leading to 6alpha Hydroxydexamethasone

Cytochrome P450-Mediated Hydroxylation

The hydroxylation of dexamethasone (B1670325) is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. asm.orgmdpi.com These heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotics, including many pharmaceuticals. asm.org In the case of dexamethasone, specific CYP enzymes catalyze the insertion of a hydroxyl group at various positions on the steroid nucleus. The formation of 6alpha-hydroxydexamethasone, along with its stereoisomer 6beta-hydroxydexamethasone (B193514), is a direct result of this enzymatic action. nih.govnih.gov Studies using human liver microsomes have identified both 6alpha- and 6beta-hydroxydexamethasone as metabolites, with the 6beta form typically being the major product. nih.govresearchgate.netirispublishers.com

Role of CYP3A4 in 6alpha-Hydroxydexamethasone Formation

The primary enzyme responsible for the 6-hydroxylation of dexamethasone, leading to the formation of both 6alpha- and 6beta-hydroxydexamethasone, is cytochrome P450 3A4 (CYP3A4). mdpi.comnih.govirispublishers.comresearchgate.net This particular isozyme is one of the most abundant and important drug-metabolizing enzymes in the human liver and small intestine. asm.orgresearchgate.net The involvement of CYP3A4 in dexamethasone metabolism has been demonstrated through several lines of evidence. nih.govresearchgate.net

Studies have shown a strong correlation between the levels of CYP3A4 in human liver microsomes and the rate of formation of 6-hydroxylated dexamethasone metabolites. nih.govnih.gov Furthermore, the use of specific chemical inhibitors and antibodies against CYP3A4 has been shown to significantly reduce or completely block the formation of these metabolites. nih.govirispublishers.com The urinary ratio of 6beta-hydroxydexamethasone to dexamethasone is even utilized as a noninvasive biomarker for in vivo CYP3A4 activity. nih.govnih.gov While 6beta-hydroxydexamethasone is the major product, the formation of 6alpha-hydroxydexamethasone is also attributed to the catalytic activity of CYP3A4. nih.govresearchgate.net

Kinetic Characterization of CYP3A4 Activity Towards Dexamethasone

The enzymatic activity of CYP3A4 in metabolizing dexamethasone to its 6-hydroxylated products, including 6alpha-hydroxydexamethasone, can be described by Michaelis-Menten kinetics. nih.govwikipedia.orgsketchy.com This model relates the rate of an enzyme-catalyzed reaction to the concentration of the substrate. wikipedia.orgwashington.edu Key parameters in this model are the Michaelis constant (Km) and the maximum reaction velocity (Vmax). sketchy.comwashington.edu

The Michaelis constant (Km) is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). sketchy.comwashington.edu It provides an indication of the affinity of the enzyme for its substrate. In vitro studies using human liver microsomes have determined the Km value for the formation of 6alpha-hydroxydexamethasone from dexamethasone. One study reported a mean Km value of 25.6 ± 1.6 μM for the formation of 6alpha-hydroxydexamethasone. nih.govresearchgate.netresearchgate.net

The maximum reaction velocity (Vmax) represents the maximum rate at which the enzyme can catalyze the reaction when it is saturated with the substrate. sketchy.comwashington.edu For the formation of 6alpha-hydroxydexamethasone by human liver microsomes, the Vmax has been determined. A study reported a Vmax value of 4.6 ± 3.1 pmol · min-1 · mg protein-1 for the formation of 6alpha-hydroxydexamethasone. nih.govresearchgate.netresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Km | 25.6 ± 1.6 μM | nih.govresearchgate.netresearchgate.net |

| Vmax | 4.6 ± 3.1 pmol · min-1 · mg protein-1 | nih.govresearchgate.netresearchgate.net |

Enzymatic Inhibition Studies of 6-Hydroxylation Pathways

The inhibition of enzymatic pathways provides valuable insight into the specific enzymes involved in a metabolic process. In the case of dexamethasone 6-hydroxylation, studies using specific cytochrome P450 inhibitors have been instrumental in confirming the central role of CYP3A4. nih.govresearchgate.net

Several compounds are known to inhibit the activity of cytochrome P450 enzymes. The use of these inhibitors in in vitro studies has demonstrated their effects on the formation of 6alpha- and 6beta-hydroxydexamethasone.

Ketoconazole (B1673606): This antifungal agent is a potent and selective inhibitor of CYP3A4. drugbank.comnih.govnih.gov Studies have shown that ketoconazole can completely inhibit the 6alpha- and 6beta-hydroxylation of dexamethasone in human liver microsomes, providing strong evidence for the involvement of CYP3A4 in this metabolic pathway. nih.govresearchgate.net The metabolism of dexamethasone can be decreased when combined with ketoconazole. drugbank.com

Ellipticine (B1684216): While historically considered a selective inhibitor of CYP1A, ellipticine has also been shown to cause marked inhibition of dexamethasone 6-hydroxylation. nih.govresearchgate.net This suggests that ellipticine is not as selective as previously thought and can also impact CYP3A4 activity.

Gestodene: This synthetic progestogen, used in oral contraceptives, also demonstrates a significant inhibitory effect on the 6-hydroxylation of dexamethasone. nih.govresearchgate.netwikipedia.org

In contrast, inhibitors of other CYP isozymes, such as furafylline (B147604) (a CYP1A inhibitor), tolbutamide (B1681337) (a CYP2C substrate), and sulfaphenazole (B1682705) (a CYP2C inhibitor), were found to be essentially non-inhibitory towards dexamethasone 6-hydroxylation. nih.govresearchgate.net This further solidifies the primary role of CYP3A4 in this specific metabolic reaction.

| Inhibitor | Effect on 6-Hydroxylation | Reference |

|---|---|---|

| Ketoconazole | Complete inhibition | nih.govresearchgate.net |

| Ellipticine | Marked inhibition | nih.govresearchgate.net |

| Gestodene | Marked inhibition | nih.govresearchgate.net |

| Furafylline | Essentially non-inhibitory | nih.govresearchgate.net |

| Tolbutamide | Essentially non-inhibitory | nih.govresearchgate.net |

| Sulfaphenazole | Essentially non-inhibitory | nih.govresearchgate.net |

Species-Specific Metabolic Differences and Model Systems

The selection of an appropriate animal model to study human drug metabolism is a critical challenge. In the case of dexamethasone, significant species-dependent differences in metabolic profiles have been observed. core.ac.uk

Among the species studied, the hamster exhibits the most extensive 6-hydroxylation of dexamethasone in liver microsomes. nih.govresearchgate.net This high rate of hydroxylation suggests that the hamster may serve as a suitable model for investigating the CYP3A-mediated metabolism of dexamethasone. nih.gov The pronounced 6-hydroxylation pathway in hamsters could be attributed to the abundant expression of specific CYP3A isoforms in their liver.

Microbial Biotransformation Models (e.g., Bacillus subtilis)

Microbial systems can serve as valuable models for mimicking mammalian drug metabolism. The bacterium Bacillus subtilis has been shown to biotransform dexamethasone, offering a simplified and accessible system to study its metabolic fate. researchgate.net

Incubation of dexamethasone with Bacillus subtilis results in the formation of several metabolites. researchgate.net This demonstrates that microorganisms can perform hydroxylation and other transformations on complex steroid molecules, mirroring some aspects of mammalian metabolism.

| Metabolite |

| 6-hydroxydexamethasone |

| 17-oxodexamethasone |

| 6-hydroxy-17-oxodexamethasone |

| Metabolites identified following incubation of dexamethasone with Bacillus subtilis. researchgate.net |

Microbial Biotransformation Models (e.g., Bacillus subtilis)

Dexamethasone Side-Chain Cleavage and Subsequent Hydroxylation Pathways

The metabolic journey of dexamethasone involves two primary transformations: hydroxylation and side-chain cleavage. irispublishers.com Hydroxylation, which results in the major metabolite 6beta-hydroxydexamethasone and the minor metabolite 6alpha-hydroxydexamethasone, is primarily mediated by the enzyme Cytochrome P450 3A4 (CYP3A4). irispublishers.comnih.gov The ratio of formation for the 6alpha- to 6beta-epimers is approximately 1:3. irispublishers.com

Concurrently, dexamethasone can undergo side-chain cleavage to produce 9-alpha-fluoro-androsta-1,4-diene-11-beta-hydroxy-16-alpha-methyl-3,17-dione (9-alpha-F-A). nih.govresearchgate.net This resulting metabolite, 9-alpha-F-A, then serves as a substrate for further hydroxylation, leading to the formation of 6-hydroxy-9-alpha-fluoro-androsta-1,4-diene-11-beta-hydroxy-16-alpha-methyl-3,17-dione (6-hydroxy-9-alpha-F-A). nih.gov While CYP17 has been suggested to mediate the initial side-chain cleavage, this pathway is considered to have limited significance in vivo. irispublishers.comnih.gov

Interestingly, the location of metabolism within the body influences the predominant pathway. In human liver microsomes, 6-hydroxylation is the main metabolic route. nih.govresearchgate.net Conversely, in human kidney fractions, extensive side-chain cleavage to form 9-alpha-F-A is the more dominant pathway. nih.govresearchgate.net This highlights the tissue-specific roles of different enzymes in dexamethasone metabolism.

Microbial systems have also been shown to metabolize dexamethasone through similar pathways. For instance, the bacterium Bacillus subtilis can transform dexamethasone into metabolites such as 6-hydroxydexamethasone and 17-oxodexamethasone, mimicking mammalian metabolism to a degree. researchgate.net Furthermore, gut microbes possess the capability for side-chain cleavage of glucocorticoids like dexamethasone. nih.govbiorxiv.org Fungi such as Curvularia and Cunninghamella species are also known to perform side-chain cleavage of steroids. researchfloor.org

The following table summarizes the key metabolites of dexamethasone and the primary enzymes involved in their formation.

| Metabolite | Precursor | Key Enzyme(s) | Primary Location |

| 6alpha-Hydroxydexamethasone | Dexamethasone | CYP3A4 | Liver |

| 6beta-Hydroxydexamethasone | Dexamethasone | CYP3A4 | Liver |

| 9-alpha-F-A | Dexamethasone | CYP17 (proposed) | Kidney |

| 6-hydroxy-9-alpha-F-A | 9-alpha-F-A | CYP3A4 | Liver |

Molecular Modeling of Enzyme-Substrate Interactions in Hydroxylation

To understand the intricacies of dexamethasone hydroxylation at a molecular level, researchers have employed molecular modeling and docking studies. These computational techniques provide insights into how dexamethasone fits into the active sites of metabolizing enzymes, particularly CYP3A4.

Molecular models of CYP3A4 have been used to simulate the interaction with dexamethasone. nih.govresearchgate.net These studies have demonstrated that dexamethasone can fit into the putative active site of CYP3A4 in orientations that are conducive to the formation of the observed 6-hydroxylated metabolites. nih.govresearchgate.net Docking studies have shown that for 6alpha-hydroxylation to occur, there are potential hydrogen bonding and heme interactions that position the steroid appropriately within the active site. researchgate.net Specifically, interactions between the C21-hydroxyl group of dexamethasone and amino acid residues like Asn74 have been proposed. researchgate.net

The stability of the enzyme-ligand complex between dexamethasone and CYP3A4 has been investigated using molecular dynamics simulations. um.ac.ir Results from these simulations, which assess parameters like root-mean-square distance (RMSD) and radius of gyration (Rg), indicate a stable binding of dexamethasone to the enzyme. um.ac.ir Docking results have identified favorable binding energies, further supporting the formation of a stable complex. um.ac.irsid.ir For example, one study reported a cluster with a bond energy of -60.81 as the most favorable. um.ac.ir

Furthermore, molecular modeling has been instrumental in rationalizing the preferential formation of the 6beta-hydroxydexamethasone isomer over the 6alpha-isomer. nih.govresearchgate.net The models suggest that two energetically feasible interactions can occur, leading to either 6alpha- or 6beta-hydroxylation. researchgate.net

In silico analyses have also been extended to microbial P450 enzymes. For instance, homology modeling and molecular docking of CYP105D7, a P450 from Streptomyces, have been used to investigate its steroid hydroxylation activity. asm.orgresearchgate.net By creating mutants and analyzing the changes in the substrate binding pocket, researchers can engineer these enzymes for improved hydroxylation efficiency. asm.orgresearchgate.net

The table below presents findings from various molecular modeling studies on dexamethasone and its interaction with metabolizing enzymes.

| Enzyme | Modeling Technique | Key Findings | Reference |

| CYP3A4 | Molecular Modeling & Docking | Dexamethasone fits into the active site in an orientation that facilitates 6-hydroxylation. Helps rationalize the preferential formation of the 6beta-isomer. | nih.govresearchgate.net |

| CYP3A4 | Molecular Docking & Simulation | Shows stable binding of dexamethasone to the enzyme with favorable bond energies. | um.ac.irsid.ir |

| CYP17 | Molecular Modeling | Dexamethasone complements the putative active site, suggesting a role in side-chain cleavage. | nih.govresearchgate.net |

| CYP105D7 | Homology Modeling & Docking | Identified key arginine residues (Arg70 and Arg190) in the active site; mutating these increased steroid conversion rates. | asm.orgresearchgate.net |

Advanced Analytical Methodologies for 6alpha Hydroxydexamethasone Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a foundational technique for isolating 6alpha-Hydroxydexamethasone from its parent compound and other metabolites. tue.nl High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high performance liquid chromatography (UHPLC), are central to this research. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of dexamethasone (B1670325) and its metabolites. researchgate.net Various HPLC methods have been developed to separate these compounds in biological fluids like urine and plasma. nih.govresearchgate.net A common approach involves using a reversed-phase C18 column, which separates compounds based on their hydrophobicity. nih.govresearchgate.net

In one established method, the separation of dexamethasone and its 6-beta isomer was achieved in under 24 minutes on a Nova-Pak C(18) analytical column. nih.gov Another method utilized a LiChroCART® Purospher® C18e column with a gradient elution of methanol, acetonitrile, and trifluoroacetic acid in water to separate analytes within 20 minutes. researchgate.net Detection is typically performed using an ultraviolet (UV) detector at a wavelength around 240-245 nm. nih.govresearchgate.net These methods demonstrate good linearity, precision, and accuracy, with extraction efficiencies reported to be approximately 99%. nih.gov

| Parameter | Method 1 Details nih.gov | Method 2 Details researchgate.net |

|---|---|---|

| Column | Reversed-phase Nova-Pak C(18) (4 µm, 300 mm x 3.9 mm i.d.) | LiChroCART® Purospher® C18e (5 µm, 125 mm x 3 mm) |

| Mobile Phase | Not specified | Gradient of methanol, acetonitrile, and 0.05% trifluoroacetic acid in water |

| Detector | Ultraviolet (UV) at 245 nm | Diode Array (DAD) and Fluorescence (FL) |

| Run Time | ~24 minutes | ~20 minutes |

| Internal Standard | 6alpha-methylprednisolone | Not specified |

Radiometric HPLC is a highly sensitive technique used to trace the metabolic fate of drugs. researchgate.net This method involves using a radiolabeled version of the parent drug, such as tritium-labeled dexamethasone ([3H]DEX), and then quantifying the radioactive metabolites after separation by HPLC. nih.gov The eluent from the HPLC column is passed through a radiometric detector, which measures the radioactivity, allowing for the quantification of metabolites like 6alpha-Hydroxydexamethasone. researchgate.netnih.govberthold.com This approach is particularly valuable in drug development for analyzing radiolabeled drugs and their metabolites. berthold.com Studies have successfully used radiometric HPLC to analyze the metabolites of dexamethasone formed in human liver microsomal incubations. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) Integration

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster and higher-resolution separations. ajpaonline.com This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which operates at higher pressures. ajpaonline.com The integration of UHPLC with tandem mass spectrometry (UHPLC-MS/MS) has become a powerful tool for analyzing dexamethasone and its metabolites in various biological samples, including plasma and ocular tissues. nih.gov

A validated UHPLC-MS/MS method was developed for the simultaneous determination of dexamethasone and its major metabolite, 6beta-hydroxydexamethasone (B193514), in rabbit plasma and ocular matrices. nih.gov This method was found to be fit-for-purpose for these biological matrices, achieving a low limit of quantitation (LLOQ) of 0.1 ng/ml. nih.gov The rapid analysis time of UHPLC, with some methods achieving chromatography times of just three minutes for glucocorticoids, makes it highly suitable for pharmacokinetic studies where large numbers of samples need to be processed efficiently. ajpaonline.comresearchgate.net

Mass Spectrometry for Metabolite Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and quantification of drug metabolites due to its high sensitivity and selectivity. researchgate.neteag.com It is frequently coupled with chromatographic techniques to analyze complex mixtures. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more specific variant, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the gold standards for identifying and quantifying dexamethasone metabolites. researchgate.netprotocols.io In this setup, HPLC or UHPLC separates the metabolites before they are introduced into the mass spectrometer. researchgate.net The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing definitive identification. researchgate.net

Studies have explicitly identified 6alpha-hydroxydexamethasone in human liver incubations using LC-MS. researchgate.net Tandem mass spectrometry (LC-MS/MS) offers even greater specificity by selecting a precursor ion and fragmenting it to produce characteristic product ions. researchgate.net For instance, a method for dexamethasone analysis monitored the precursor to product ion transition of m/z 393.20 -> 355.30. nih.gov This high selectivity allows for accurate quantification even in complex biological matrices and minimizes the need for extensive sample cleanup. researchgate.net

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |

|---|---|---|---|

| Dexamethasone | 393 | 373 | researchgate.net |

| Dexamethasone (DEX) | 393.20 | 355.30 | nih.gov |

| Prednisolone (PD) | 361.30 | 147.20 | nih.gov |

| Hydrocortisone (HD) | 363.20 | 121.0 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While less common than LC-MS for corticosteroid analysis, Gas Chromatography-Mass Spectrometry (GC-MS) has also been used for the investigation of dexamethasone metabolism. tue.nl A significant challenge with GC-MS for compounds like 6alpha-Hydroxydexamethasone is their low volatility. tue.nl To overcome this, a chemical derivatization step is required to make the analytes suitable for gas chromatography. tue.nldshs-koeln.de

In one study, the major excretion products of dexamethasone, identified as isomeric 6-hydroxy metabolites, were detected in human urine using capillary GC-MS. tue.nl This was achieved by preparing methoxime-trimethylsilyl (MO-TMS) derivatives of the metabolites. tue.nl However, the derivatization process can be time-consuming and sometimes incomplete, which is why LC-MS techniques are generally preferred for this class of compounds. dshs-koeln.de

Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity

Tandem mass spectrometry, often abbreviated as MS/MS, stands as a powerful analytical technique that offers a high degree of specificity in the identification and quantification of compounds within complex mixtures. This is particularly crucial in the analysis of metabolites like 6alpha-Hydroxydexamethasone, which may be present at low concentrations alongside structurally similar molecules. The principle of MS/MS involves multiple stages of mass analysis. In the first stage, the precursor ion, which in this case would be the protonated or otherwise ionized 6alpha-Hydroxydexamethasone molecule, is selected from all other ions generated from the sample. This selected ion is then subjected to fragmentation, a process known as collision-induced dissociation (CID), where it collides with an inert gas. These collisions impart energy to the precursor ion, causing it to break apart into smaller, characteristic fragment ions, referred to as product ions.

The resulting product ions are then analyzed in the second stage of mass spectrometry. This process of selecting a specific precursor ion and then analyzing its unique fragmentation pattern provides a much higher level of confidence in the identification of the target analyte than single-stage mass spectrometry. The specific precursor-to-product ion transition is a unique signature for the analyte, minimizing the chances of interferences from other compounds in the matrix. protocols.io For instance, in the broader context of steroid analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered a gold standard analytical technique due to its superior specificity over methods like immunoassays, which can suffer from cross-reactivity. protocols.io

In the analysis of dexamethasone and its metabolites, specific precursor-to-product ion transitions are monitored. For dexamethasone, a common transition monitored is m/z 393.100 → 373.100. nih.gov While the specific transition for 6alpha-Hydroxydexamethasone is not detailed in the provided search results, the methodology would follow the same principle of identifying a unique precursor ion and its characteristic product ions to ensure unambiguous detection and quantification. This enhanced specificity is critical for accurately determining the levels of 6alpha-Hydroxydexamethasone in various biological matrices for research purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including metabolites like 6alpha-Hydroxydexamethasone. pageplace.de Unlike mass spectrometry, which provides information about the mass-to-charge ratio of a molecule and its fragments, NMR provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule. libretexts.org This allows for the precise determination of the compound's connectivity and stereochemistry. researchgate.net

The fundamental principle of NMR lies in the interaction of atomic nuclei with an external magnetic field. univr.it Different nuclei within a molecule will resonate at slightly different frequencies depending on their local electronic environment, a phenomenon known as the chemical shift. libretexts.org By analyzing the chemical shifts, researchers can deduce the types of functional groups present in the molecule. pageplace.de

Furthermore, NMR provides crucial information through spin-spin coupling, where the magnetic field of one nucleus influences that of a neighboring nucleus. libretexts.org This coupling results in the splitting of NMR signals into multiplets, and the pattern of this splitting provides direct evidence of which atoms are bonded to each other. For complex molecules, two-dimensional (2D) NMR techniques are often employed. ipb.pt Experiments such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments establish correlations between protons and carbons, including those separated by two or three bonds. ipb.pt In the context of steroid metabolism, NMR has been instrumental in identifying the structure of metabolites. For example, the structure of 6β-hydroxydexamethasone, a major urinary metabolite of dexamethasone, was confirmed using NMR spectroscopy. researchgate.net Similarly, for 6alpha-Hydroxydexamethasone, NMR would be the definitive technique to confirm the position and stereochemistry of the hydroxyl group on the steroid backbone.

Method Development and Validation Parameters for Research Assays

The development and validation of analytical methods are critical to ensure that the data generated from research assays are reliable, accurate, and reproducible. emerypharma.com This process involves a series of steps to demonstrate that the analytical procedure is suitable for its intended purpose. emerypharma.comijcrt.org Key parameters that must be evaluated during method validation include linearity, quantification limits, precision, and accuracy. bradford.ac.ukresearchgate.net

Linearity and Quantification Limits

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by analyzing a series of standards of known concentrations and plotting the instrument response against the concentration. The linearity is often expressed by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1 indicating a strong linear relationship. For example, in a method developed for dexamethasone, linearity was observed in the range of 1 to 30 μg/mL with a correlation coefficient of 0.9998. researchgate.net In another study, a linear response for 6β-hydroxydexamethasone was observed from 25 to 1000 ng/ml. nih.gov

Quantification Limits define the boundaries of the analytical method's performance. The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. ijcrt.org For a method analyzing dexamethasone and its metabolite 6β-hydroxydexamethasone, the lower limit of quantitation was found to be 10 ng/ml for dexamethasone and 25 ng/ml for 6β-hydroxydexamethasone. nih.gov An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) method for dexamethasone and 6β-hydroxydexamethasone reported a lower limit of quantitation (LLOQ) of 0.1 ng/ml.

| Parameter | Dexamethasone | 6β-Hydroxydexamethasone | Reference |

| Linear Range | 10 - 100 ng/ml | 25 - 1000 ng/ml | nih.gov |

| Correlation Coefficient (r) | 0.9998 | Not Specified | researchgate.net |

| Lower Limit of Quantitation (LLOQ) | 10 ng/ml | 25 ng/ml | nih.gov |

| LLOQ (UHPLC-MS/MS) | 0.1 ng/ml | 0.1 ng/ml |

Precision and Accuracy Assessment

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision can be evaluated at different levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. For a validated method for dexamethasone and 6β-hydroxydexamethasone, the inter-assay precision was below 15%. nih.gov At the lower limit of quantitation, the precision was below 16%. nih.gov Another study reported intra-day precision for dexamethasone in the range of 2.62-7.28% and inter-day precision in the range of 2.76%-6.98%. nih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. researchgate.net It is often assessed by analyzing a sample with a known concentration of the analyte (a spiked sample or a standard reference material) and comparing the measured value to the true value. The accuracy is typically expressed as the percentage recovery. In a method for dexamethasone and 6β-hydroxydexamethasone, the accuracy ranged from 95.7% to 110%. nih.gov At the lower limit of quantitation, the accuracy was between 99% and 109%. nih.gov

| Validation Parameter | Dexamethasone & 6β-Hydroxydexamethasone | Reference |

| Inter-assay Precision (%RSD) | < 15% | nih.gov |

| Precision at LLOQ (%RSD) | < 16% | nih.gov |

| Accuracy (% Recovery) | 95.7% - 110% | nih.gov |

| Accuracy at LLOQ (% Recovery) | 99% - 109% | nih.gov |

Solid-Phase Extraction Protocols for Sample Preparation

Solid-phase extraction (SPE) is a widely used sample preparation technique to isolate and concentrate analytes from a complex matrix before analysis. thermofisher.com The process involves passing a liquid sample through a solid sorbent material, which retains the analyte of interest. lcms.cz Interferences can be washed away, and the purified analyte can then be eluted with a suitable solvent. thermofisher.com

The development of an SPE protocol involves several key steps:

Conditioning: The sorbent is treated with a solvent to activate it and create an environment suitable for sample binding. youtube.com

Loading: The sample is passed through the sorbent, and the analyte binds to the material. youtube.com

Washing: The sorbent is washed with a solvent that removes interfering compounds but leaves the analyte bound. youtube.com

Elution: A different solvent is used to disrupt the interaction between the analyte and the sorbent, releasing the analyte for collection. youtube.com

For the analysis of dexamethasone and its metabolites from urine, a common SPE protocol utilizes Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges. nih.gov In one such method, the sample is loaded onto the cartridge, followed by washing steps. The elution of the compounds is then achieved using a combination of ethyl acetate (B1210297) and diethyl ether. nih.gov The choice of sorbent and solvents depends on the properties of the analyte and the sample matrix. lcms.cz For instance, reversed-phase SPE is often used for polar analytes in a non-polar matrix, while normal-phase SPE is suitable for non-polar analytes in a polar matrix. thermofisher.com The efficiency of the extraction process is a critical parameter, and for the aforementioned method for dexamethasone and its metabolite, the extraction efficiency was approximately 99%. nih.gov

Biochemical and Biological Research Roles of 6alpha Hydroxydexamethasone

Role as a Metabolite in Steroid Metabolism Research

6alpha-Hydroxydexamethasone is a recognized metabolite of the synthetic glucocorticoid, dexamethasone (B1670325). nih.gov In vitro studies utilizing human liver microsomes have identified 6alpha-hydroxydexamethasone as one of the products of dexamethasone metabolism. nih.gov The formation of this metabolite is a result of hydroxylation at the 6-alpha position of the dexamethasone molecule. nih.gov

The metabolic pathway leading to 6alpha-hydroxydexamethasone is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govnih.gov Research has shown a significant correlation between the rate of 6alpha-hydroxydexamethasone formation and the relative expression of CYP3A4 in human liver samples. nih.govresearchgate.net This indicates that the production of this metabolite is dependent on the activity of this specific enzyme.

In addition to 6alpha-hydroxydexamethasone, another major metabolite formed is 6beta-hydroxydexamethasone (B193514), also a product of CYP3A4 activity. nih.govnih.gov The kinetic parameters for the formation of both these metabolites have been studied in human liver microsomes, as detailed in the table below.

| Metabolite | Km (μM) | Vmax (pmol/min/mg protein) |

| 6alpha-Hydroxydexamethasone | 25.6 ± 1.6 | 4.6 ± 3.1 |

| 6beta-Hydroxydexamethasone | 23.2 ± 3.8 | 14.3 ± 9.9 |

Data from in vitro studies with human liver microsomes. nih.gov

Studies on the metabolism of dexamethasone across different species have revealed both quantitative and qualitative differences in the metabolite profiles. nih.gov While 6-hydroxylation is a notable route of metabolism, its extent varies among species. nih.gov For instance, the hamster has been identified as a species with extensive 6-hydroxylation of dexamethasone, suggesting its potential as a suitable animal model for further research on dexamethasone metabolism by CYP3A. nih.gov

Utility as a Biochemical Marker for Cytochrome P450 3A4 Activity in Research Models

The formation of 6alpha-hydroxydexamethasone serves as a useful biochemical marker for the activity of the cytochrome P450 3A4 (CYP3A4) enzyme in research settings. nih.govnih.gov The strong correlation between the rate of 6alpha-hydroxydexamethasone production and the expression of CYP3A4 supports its use as an indicator of this enzyme's function. nih.gov

The metabolism of dexamethasone is relatively straightforward compared to other steroids, which further enhances its utility as an in vivo probe for CYP3A4 activity in humans. nih.govresearchgate.net The measurement of 6alpha-hydroxydexamethasone, alongside its beta-isomer, can provide insights into the metabolic capacity of CYP3A4. nih.gov

Inhibition studies have further solidified the role of 6alpha-hydroxydexamethasone as a marker for CYP3A4. Potent and selective inhibitors of CYP3A4, such as ketoconazole (B1673606), have been shown to completely inhibit the formation of 6alpha- and 6beta-hydroxydexamethasone in human liver microsomal incubations. nih.gov This demonstrates that the production of these metabolites is specifically mediated by CYP3A4. nih.gov

Investigation of its Biological Activity in Preclinical Models

The direct effects of 6alpha-hydroxydexamethasone on the regulation of the hypothalamic-pituitary-adrenal (HPA) axis in rodent models have not been extensively documented in publicly available research. Studies investigating the impact of dexamethasone and its metabolites on the HPA axis have often focused on the parent compound or the more abundant 6beta-hydroxydexamethasone metabolite. For example, research has shown that dexamethasone itself can modulate the HPA axis in mice. nih.gov Furthermore, preliminary studies on 6beta-hydroxydexamethasone have indicated its ability to affect the HPA axis in rats. nih.gov However, specific research detailing the independent activity of 6alpha-hydroxydexamethasone on the HPA axis is limited.

Laboratory Synthesis and Derivatization for Research Standards

Chemical Synthesis Routes for Reference Standards

The laboratory synthesis of 6α-Hydroxydexamethasone as a reference standard can be approached through several strategic routes, primarily involving the specific introduction of a hydroxyl group at the 6α-position of the dexamethasone (B1670325) steroid nucleus or a suitable precursor. These methods include direct chemical oxidation and microbial biotransformation.

One common chemical strategy for introducing a C-6 hydroxyl group onto a steroid core involves the formation of a dienol ether intermediate. In a process adaptable to dexamethasone, the parent steroid is first converted into a 3,5-dienol ether derivative. This intermediate is then subjected to oxidation. For instance, ultraviolet (UV) irradiated autoxidation of a 3-ethyl-3,5-dienol ether of a related corticosteroid has been shown to yield a mixture of 6β- and 6α-hydroxy epimers. nih.gov These epimers can then be separated using chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to isolate the pure 6α-hydroxydexamethasone.

Another chemical approach involves the oxidation of a 3,5-diene precursor using specific catalysts. For example, oxidation under Uemura-Doyle reaction conditions, which utilizes a dirhodium catalyst in the presence of an oxidant like tert-butylhydroperoxide, has been successfully used for the 6β-hydroxylation of other androgens and could be adapted for dexamethasone. nih.gov The stereoselectivity of such reactions would be a critical factor in yielding the desired 6α epimer.

In addition to purely chemical methods, biotransformation using microorganisms offers a highly specific route for the hydroxylation of steroids. Certain bacterial strains are capable of performing stereospecific hydroxylations at various positions on the steroid nucleus. For example, pure cultures of Bacillus subtilis have been shown to produce 6-hydroxydexamethasone from dexamethasone. researchgate.net This enzymatic process, carried out in a controlled laboratory setting, can be a reliable method for generating the 6α-hydroxylated metabolite as a reference standard. The primary challenge in this approach is the isolation and purification of the desired product from the culture medium and other potential metabolites.

The table below summarizes these synthetic strategies.

| Synthesis Strategy | Precursor/Starting Material | Key Reagents/Conditions | Product(s) |

| Dienol Ether Oxidation | Dexamethasone | 1. Formation of 3,5-dienol ether derivative2. UV-irradiated autoxidation | Mixture of 6α- and 6β-hydroxydexamethasone |

| Catalytic Oxidation | Dexamethasone-3,5-diene | Dirhodium catalyst, tert-butylhydroperoxide | 6-Hydroxydexamethasone (stereochemistry may vary) |

| Microbial Biotransformation | Dexamethasone | Pure culture of Bacillus subtilis | 6-Hydroxydexamethasone and other metabolites |

Preparation of Labeled 6alpha-Hydroxydexamethasone for Metabolic Tracing Studies

Metabolic tracing studies rely on the use of isotopically labeled compounds to follow their path through biological systems. The preparation of labeled 6α-Hydroxydexamethasone typically involves introducing stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into the molecular structure. The synthesis can be designed to either label the dexamethasone molecule before the hydroxylation step or to introduce the label during the synthesis of the steroid skeleton itself.

A robust method for preparing labeled 6-hydroxy corticosteroids, which is applicable to 6α-hydroxydexamethasone, begins with the synthesis of an isotopically labeled precursor. For instance, a multi-labeled dexamethasone analog containing deuterium or carbon-13 atoms can be synthesized first. Following the synthesis of the labeled dexamethasone, the 6α-hydroxy group is introduced using a method similar to those for preparing the unlabeled reference standard.

One such detailed procedure involves the UV-irradiated autoxidation of a 3-ethyl-3,5-dienol ether derivative of the labeled steroid. nih.gov This reaction creates a mixture of the 6β and 6α epimers of the now labeled hydroxydexamethasone. The desired 6α-epimer is then isolated from the 6β-epimer through chromatographic separation. This method has been successfully used to prepare multi-deuterated and ¹³C-labeled versions of 6β-hydroxycortisol, demonstrating its feasibility for related corticosteroids like dexamethasone. nih.gov

Another synthetic approach for introducing deuterium involves the creation of a Δ(4,6)-dieneone intermediate from the parent steroid. nih.govresearchgate.net This dieneone can then undergo catalytic deuteration to introduce deuterium atoms at the C-6 and C-7 positions. While this method directly labels the C-6 position, subsequent chemical steps would be required to convert the deuterated intermediate into the final 6α-hydroxydexamethasone product.

The choice of labeling position is critical and depends on the specific goals of the metabolic study, ensuring that the isotopic label is not lost during the metabolic processes being investigated.

The following table outlines key aspects of preparing labeled 6α-Hydroxydexamethasone.

| Labeling Strategy | Isotope(s) | Labeled Precursor | Key Synthesis Step for Hydroxylation |

| Post-labeling Hydroxylation | ²H, ¹³C | Isotopically labeled Dexamethasone | UV-irradiated autoxidation of the 3,5-dienol ether derivative |

| Pre-hydroxylation Labeling | ²H | Dexamethasone | Formation of a Δ(4,6)-dieneone, followed by catalytic deuteration and subsequent chemical modification |

Q & A

Basic: What key physicochemical properties of 6alpha-Hydroxydexamethasone are critical for experimental stability, and how should they inform storage protocols?

Methodological Answer:

- Key Properties : Stability is influenced by solubility (polar vs. nonpolar solvents), hygroscopicity, and susceptibility to photodegradation or oxidation. For example, analogs like dexamethasone acetate require protection from light and moisture .

- Storage Recommendations : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolytic or oxidative degradation. Stability validation via periodic HPLC purity checks is advised .

Basic: What analytical techniques are validated for quantifying 6alpha-Hydroxydexamethasone in biological samples?

Methodological Answer:

- Primary Methods :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides high sensitivity for low-concentration detection in plasma/tissue homogenates. Use deuterated internal standards (e.g., d3-6alpha-Hydroxydexamethasone) to correct for matrix effects .

- High-Performance Liquid Chromatography (HPLC) with UV Detection : Suitable for purity assessment in synthetic batches (λmax ~220 nm, similar to 6-hydroxy DMT analogs) .

- Validation Requirements : Include linearity (R² >0.99), recovery rates (>90%), and inter-day precision (<15% RSD) per ICH guidelines .

Advanced: How can researchers resolve contradictory data on 6alpha-Hydroxydexamethasone’s metabolic pathways across in vitro and in vivo models?

Methodological Answer:

- Stepwise Approach :

- Cross-Model Validation : Compare hepatic microsome assays (e.g., human vs. murine) to identify species-specific cytochrome P450 interactions .

- Isotope Tracing : Use ¹⁴C-labeled 6alpha-Hydroxydexamethasone to track metabolite formation via radio-HPLC .

- Error Analysis : Quantify methodological variability (e.g., incubation times, cofactor concentrations) using ANOVA to isolate protocol-driven discrepancies .

- Case Study : Mishraki-Berkowitz et al. (2020) resolved isomer identification conflicts in similar compounds by combining NMR and X-ray crystallography .

Advanced: What experimental designs optimize the study of 6alpha-Hydroxydexamethasone’s glucocorticoid receptor (GR) binding affinity?

Methodological Answer:

- Competitive Binding Assays :

- Data Interpretation :

Basic: What safety protocols are essential when handling 6alpha-Hydroxydexamethasone in laboratory settings?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste (EPA/DOT guidelines) .

- Exposure Response : Immediate rinsing (15 mins for skin/eyes) and medical evaluation for persistent symptoms .

Advanced: How can batch-to-batch variability in 6alpha-Hydroxydexamethasone synthesis impact pharmacological assays, and how is it mitigated?

Methodological Answer:

- Sources of Variability : Residual solvents, enantiomeric impurities, or polymorphic forms.

- Mitigation Strategies :

- Quality Control (QC) : Enforce strict in-process checks (e.g., chiral HPLC for enantiopurity ≥98%) .

- Standardization : Use a single certified supplier for raw materials (e.g., dexamethasone acetate precursors) .

- Bioassay Normalization : Include batch-specific vehicle controls in dose-response experiments .

Advanced: What statistical methods are robust for analyzing dose-response relationships of 6alpha-Hydroxydexamethasone in complex in vitro models?

Methodological Answer:

- Nonlinear Mixed-Effects Modeling (NLME) : Accounts for inter-experiment variability in organoid or 3D culture systems .

- Bayesian Hierarchical Models : Ideal for small-sample studies (e.g., rare primary cells) to estimate credible intervals .

- Software Tools : Monolix or NONMEM for parameter estimation; GraphPad Prism for visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.